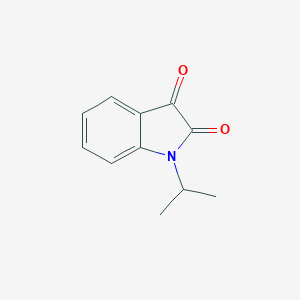

1-Isopropyl-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-propan-2-ylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLFUHJXULERAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366050 | |

| Record name | 1-Isopropyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10487-31-7 | |

| Record name | 1-Isopropyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Isopropyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropylisatin. This document collates available data on its synthesis, reactivity, and predicted physicochemical properties, offering a valuable resource for those engaged in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated |

| Melting Point | Not available (predicted to be a low-melting solid) | Inferred from related compounds |

| Boiling Point | Not available | Inferred from related compounds |

| pKa | Not available (expected to be weakly acidic) | Inferred from isatin |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform) | General solubility of N-substituted isatins |

| Appearance | Expected to be a colored (likely orange or red) crystalline solid | Based on the isatin chromophore |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, characteristic infrared absorption bands, and expected mass spectrometry fragmentation patterns based on the analysis of the parent isatin and related N-alkylated derivatives.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic protons (H-4, H-7) |

| ~7.1-7.3 | m | 2H | Aromatic protons (H-5, H-6) |

| ~4.5-4.7 | septet | 1H | Isopropyl CH |

| ~1.4-1.6 | d | 6H | Isopropyl CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~183-185 | C=O (C3) |

| ~158-160 | C=O (C2) |

| ~150-152 | Quaternary aromatic carbon (C7a) |

| ~138-140 | Aromatic CH (C5 or C6) |

| ~125-127 | Aromatic CH (C5 or C6) |

| ~123-125 | Aromatic CH (C4 or C7) |

| ~117-119 | Quaternary aromatic carbon (C3a) |

| ~112-114 | Aromatic CH (C4 or C7) |

| ~45-47 | Isopropyl CH |

| ~19-21 | Isopropyl CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2930 | Medium | C-H stretch (isopropyl) |

| ~1740-1720 | Strong | C=O stretch (C3-ketone) |

| ~1710-1690 | Strong | C=O stretch (C2-amide) |

| ~1610-1590 | Medium | C=C stretch (aromatic) |

| ~1470-1450 | Medium | C-H bend (isopropyl) |

Mass Spectrometry (MS) (Predicted Fragmentation)

| m/z | Fragment |

| 189 | [M]⁺ (Molecular ion) |

| 161 | [M - CO]⁺ |

| 146 | [M - C₃H₇]⁺ |

| 118 | [M - CO - C₃H₇]⁺ |

Synthesis of this compound

The synthesis of N-substituted isatins can be achieved through various established methods. The direct N-isopropylation of isatin is a common and straightforward approach.

Experimental Protocol: N-Isopropylation of Isatin

Materials:

-

Isatin

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the isatin core, which features two reactive carbonyl groups and an electron-deficient aromatic ring.

Reactions at the C3-Carbonyl Group

The ketone at the C3 position is highly electrophilic and susceptible to nucleophilic attack.

Pfitzinger Reaction: A characteristic reaction of isatins is the Pfitzinger reaction, which is used to synthesize substituted quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Experimental Protocol: Pfitzinger Reaction with Acetone

Materials:

-

This compound

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in aqueous ethanol.

-

Add acetone (1.5 eq) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and filter to remove any unreacted starting material.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 1-isopropyl-2-methylquinoline-4-carboxylic acid.

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Isopropyl-1H-indole-2,3-dione, also known as N-isopropylisatin. This document details two main strategies for its synthesis: the direct N-alkylation of isatin and the cyclization of an N-isopropylaniline precursor. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by providing detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound is a derivative of isatin, a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The introduction of an isopropyl group at the N-1 position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide explores the two most viable synthetic routes to this target molecule.

Pathway 1: N-Alkylation of Isatin

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of the readily available starting material, isatin. This approach involves the deprotonation of the acidic N-H proton of isatin, followed by nucleophilic substitution with an isopropyl halide.

General Reaction Scheme:

Isatin reacts with an isopropyl halide in the presence of a base to yield this compound.

Experimental Protocols

Protocol 1: Conventional Heating

A robust and widely used procedure for the N-alkylation of isatin involves the use of potassium carbonate as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagents and Materials:

-

Isatin

-

Isopropyl bromide (2-bromopropane) or Isopropyl iodide (2-iodopropane)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Add the isopropyl halide (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture in an oil bath at 70-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in a much shorter reaction time.[1]

-

Reagents and Materials:

-

Isatin

-

Isopropyl bromide or Isopropyl iodide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)

-

-

Procedure:

-

In a microwave-safe vessel, prepare an intimate mixture of isatin (1.0 mmol), the chosen base (1.3 mmol), and the isopropyl halide (1.1 mmol).

-

Add a few drops of DMF or NMP to create a slurry.

-

Expose the mixture to microwave irradiation. The optimal power and time should be determined empirically, but a starting point of 300 W for 3-5 minutes is suggested.[2]

-

After irradiation, cool the vessel to room temperature.

-

Add ice-water to the reaction mixture to precipitate the product.

-

Isolate the solid by filtration, wash with water, and dry.

-

Quantitative Data

The following table summarizes typical quantitative data for the N-alkylation of isatin with various alkyl halides, providing a comparative reference for the synthesis of this compound. While specific data for isopropyl halides is not explicitly detailed in the cited literature, the provided information for similar alkyl halides offers a strong predictive basis for reaction outcomes.

| Alkylating Agent | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 - 2 h | ~80 | [2] |

| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [2] |

| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [3] |

| n-Butyl Bromide | K₂CO₃ | DMF | Microwave | 5 min | 69 | [3] |

| Various Alkyl Bromides | K₂CO₃ / TBAB | DMF | Conventional (RT) | 48 h | ~80 | [2] |

Note: TBAB (Tetra-n-butylammonium bromide) is used as a phase-transfer catalyst.

Pathway 2: Direct Synthesis from N-Isopropylaniline

An alternative approach to this compound involves the construction of the indole-2,3-dione ring system from an appropriately substituted aniline precursor, in this case, N-isopropylaniline. The Stolle synthesis is a classical method for preparing N-substituted isatins.

General Reaction Scheme:

The Stolle synthesis involves the reaction of an N-substituted aniline with oxalyl chloride to form an intermediate chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid.[4][5][6][7]

Experimental Protocol: Stolle Synthesis

-

Reagents and Materials:

-

N-Isopropylaniline

-

Oxalyl chloride

-

A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Titanium tetrachloride (TiCl₄))

-

Anhydrous inert solvent (e.g., Dichloromethane, Toluene)

-

-

Procedure:

-

Acylation: Dissolve N-isopropylaniline (1.0 mmol) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.1 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

-

Cyclization: Cool the reaction mixture again in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol) portion-wise.

-

Heat the reaction mixture under reflux for several hours until the cyclization is complete (monitor by TLC).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice and water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Note: The Sandmeyer isatin synthesis, which typically starts with a primary aniline, is generally not suitable for the direct synthesis of N-substituted isatins like this compound.[8][9][10]

Visualization of Synthesis Pathways

To illustrate the logical flow of the described synthetic strategies, the following diagrams have been generated using the DOT language.

Caption: Overview of the two primary synthetic pathways to this compound.

Caption: Experimental workflow for the N-alkylation of isatin.

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining this compound. The N-alkylation of isatin stands out as a highly efficient and versatile method, amenable to both conventional heating and microwave-assisted conditions, which can offer significant advantages in terms of reaction time and yield. The Stolle synthesis presents a viable alternative, constructing the heterocyclic core from an N-isopropylaniline precursor. The choice of synthetic pathway will ultimately depend on the availability of starting materials, desired scale of production, and the specific equipment and resources available to the researcher. The provided protocols and comparative data aim to facilitate this decision-making process for scientists and professionals in the field.

References

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.irapa.org [journals.irapa.org]

- 5. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 6. Stollé_synthesis [chemeurope.com]

- 7. synarchive.com [synarchive.com]

- 8. biomedres.us [biomedres.us]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Isopropyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Isopropyl-1H-indole-2,3-dione (also known as N-isopropylisatin). Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide also includes predicted spectral data based on established principles and data from analogous compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic (H-4, H-7) |

| ~7.1-7.3 | m | 2H | Aromatic (H-5, H-6) |

| ~4.6-4.8 | septet | 1H | CH (isopropyl) |

| ~1.4-1.6 | d | 6H | CH₃ (isopropyl) |

Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (C-3) |

| ~158 | C=O (C-2) |

| ~150 | Quaternary C (C-7a) |

| ~138 | Aromatic CH (C-5 or C-6) |

| ~125 | Aromatic CH (C-5 or C-6) |

| ~124 | Aromatic CH (C-4 or C-7) |

| ~117 | Quaternary C (C-3a) |

| ~111 | Aromatic CH (C-4 or C-7) |

| ~45 | CH (isopropyl) |

| ~20 | CH₃ (isopropyl) |

Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.

Table 3: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730-1750 | Strong | C=O stretch (ketone) |

| ~1700-1720 | Strong | C=O stretch (amide) |

| ~1600-1620 | Medium | C=C aromatic stretch |

| ~1460-1480 | Medium | C-H bend (isopropyl) |

Sample preparation: KBr pellet or thin film.

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 146 | [M - C₃H₇]⁺ |

| 132 | [M - C₃H₇ - CO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of isatin. The following protocol is adapted from established methods for the N-alkylation of isatins, including microwave-assisted techniques which have been shown to be efficient.

Synthesis of this compound

Materials:

-

Isatin (1H-indole-2,3-dione)

-

2-Bromopropane (Isopropyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Microwave reactor (optional)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine isatin (1.0 eq), and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: To the stirring suspension, add 2-bromopropane (1.1-1.5 eq) dropwise at room temperature.

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Microwave Irradiation: Alternatively, the reaction can be carried out in a microwave reactor. Heat the mixture to 80-100 °C for 10-30 minutes.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Biological Activities of N-substituted Isatin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Substitution at the N-1 position of the isatin ring has proven to be a particularly effective strategy for modulating and enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the diverse biological activities of N-substituted isatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document delves into the experimental methodologies employed to evaluate these activities, presents quantitative data in a comparative format, and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the isatin scaffold.

Introduction

Isatin is an endogenous compound found in various plants and animals, and its derivatives have been the subject of extensive research for their therapeutic potential.[1] The isatin core possesses a unique structural feature with a lactam ring fused to a benzene ring, and two carbonyl groups at positions 2 and 3, which are amenable to various chemical modifications. N-substitution on the indole nitrogen is a key synthetic strategy that allows for the fine-tuning of lipophilicity, steric bulk, and electronic properties, thereby influencing the biological activity of the resulting derivatives.[2] This guide explores the significant advancements in the study of N-substituted isatin derivatives and their promise in addressing a range of diseases.

Anticancer Activities

N-substituted isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various N-substituted isatin derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative N-substituted isatin derivatives against various cancer cell lines.

| Compound/Derivative | N-Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-benzoimidazole hybrid | N-benzyl | HT-29 (Colon) | 1.17 | [3] |

| ZR-75 (Breast) | 1.17 | [3] | ||

| A-549 (Lung) | 1.17 | [3] | ||

| Bis-isatin analogue | Diethylene glycol linker | Hela (Cervical) | >2.5-fold more active than etoposide | [3] |

| HCT-116 (Colon) | >2.5-fold more active than etoposide | [3] | ||

| A549 (Lung) | >2.5-fold more active than etoposide | [3] | ||

| MCF-7/DOX (Resistant Breast) | >2.5-fold more active than etoposide | [3] | ||

| Benzofuran-isatin conjugate | Varies | MCF-7 (Breast) | 47.6 - 96.7 | [3] |

| MCF-7/DOX (Resistant Breast) | 47.6 - 96.7 | [3] | ||

| DU-145 (Prostate) | 47.6 - 96.7 | [3] | ||

| MDR DU-145 (Resistant Prostate) | 47.6 - 96.7 | [3] | ||

| Isatin-linked chalcone | Varies | HepG-2 (Liver) | 2.88 - 62.88 | [3] |

| MCF-7 (Breast) | 2.88 - 62.88 | [3] | ||

| HCT-116 (Colon) | 2.88 - 62.88 | [3] | ||

| Benzofuran–isatin hybrid | Pentylene and hexylene linkers | A549 (Lung) | 77.2–88.9 / 65.4–89.7 | [4] |

| HepG2 (Liver) | 77.2–88.9 / 65.4–89.7 | [4] | ||

| MCF-7 (Breast) | 77.2–88.9 / 65.4–89.7 | [4] | ||

| PC-3 (Prostate) | 77.2–88.9 / 65.4–89.7 | [4] | ||

| HeLa (Cervical) | 77.2–88.9 / 65.4–89.7 | [4] | ||

| Isatin-podophyllotoxin hybrid (7f) | Varies | KB (Epidermoid carcinoma) | 1.99 ± 0.22 | [5] |

| A549 (Lung) | 0.90 ± 0.09 | [5] | ||

| Isatin-1,2,3-triazole (3a) | Phenyl-triazole | HeLa (Cervical) | 6.52±0.04 | [6] |

| Isatin-1,2,3-triazole (3b) | Phenyl-triazole | HeLa (Cervical) | 2.78±0.04 | [6] |

| Isatin-1,2,3-triazole (3d) | Benzyl-triazole | HepG2 (Liver) | 7.09±0.037 | [6] |

| Isatin-1,2,3-triazole (3h) | Benzyl-triazole | HepG2 (Liver) | 2.25±0.04 | [6] |

| Isatin-thiazole-imidazole hybrid (3i) | Varies | MCF-7 (Breast) | 26.98 µg/mL | [7] |

| SKVO3 (Ovarian) | 36.12 µg/mL | [7] | ||

| Isatin-thiazole-imidazole hybrid (3j) | Varies | MCF-7 (Breast) | 24.11 µg/mL | [7] |

| SKVO3 (Ovarian) | 38.43 µg/mL | [7] | ||

| Imidazolidine-based isatin (IST-02) | Varies | HuH-7 (Hepatocellular carcinoma) | 3.07 ± 9.47 | [8] |

| Thiazolidine-based isatin (IST-04) | Varies | HuH-7 (Hepatocellular carcinoma) | 14.60 ± 2.49 | [8] |

| Isatin-purine hybrid (15) | Varies | HeLa (Cervical) | 1.09 ± 0.1 | [9] |

| MCF-7 (Breast) | 1.13 ± 0.1 | [9] | ||

| A549 (Lung) | 2.07 ± 0.2 | [9] | ||

| HCT-116 (Colon) | 1.58 ± 0.1 | [9] |

Mechanisms of Anticancer Action

Many N-substituted isatin derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and proliferation.[10] For instance, derivatives of isatin have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4][9] Inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis. Sunitinib, an FDA-approved anticancer drug, is a notable example of an isatin-based tyrosine kinase inhibitor.[10]

N-substituted isatin derivatives can induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[11] Studies have shown that these compounds can specifically activate initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[9]

Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. N-substituted isatin derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial potency of N-substituted isatin derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | N-Substitution | Microorganism | MIC (µg/mL) | Reference |

| Isatin-decorated thiazole (7f) | 4-methoxy | Staphylococcus aureus (MRSA) | 1 | |

| Isatin-decorated thiazole (11a) | Unsubstituted | Staphylococcus aureus (MRSA) | 8 | |

| Isatin-decorated thiazole (11d) | 4-nitro | Staphylococcus aureus (MRSA) | 8 | |

| Isatin-decorated thiazole (7b) | 4-chloro | Escherichia coli | 4 | |

| Isatin-decorated thiazole (7d) | 4-fluoro | Escherichia coli | 4 | |

| Isatin-decorated thiazole (14b) | 4-chloro | Escherichia coli | 4 | |

| Isatin-decorated thiazole (7h) | 3-methyl-4-fluorophenyl | Candida albicans | 128 | |

| Isatin-decorated thiazole (11f) | 3-methyl-4-fluorophenyl | Candida albicans | 128 | |

| 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (3b) | Varies | Various bacteria | 3.12 | [8] |

| 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (3e) | Varies | Candida tropicalis, Trichophyton rubrum | 6.25 | [8] |

| Imidazolone derivative (VIIIb) | 5-Cl | Staphylococcus aureus | - (Highest activity) | [12] |

| Imidazolone derivative (VIIIc) | 5-Br | Staphylococcus aureus | - (Highest activity) | [12] |

| Imidazolone derivative (VIIId) | 5-F | Staphylococcus aureus | - (Highest activity) | [12] |

| Moxifloxacin-amide-1,2,3-triazole-isatin hybrid | Varies | Gram-positive and Gram-negative bacteria | 0.03 to 128 | [13] |

Antiviral Activities

Isatin derivatives have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs being based on the isatin scaffold. N-substitution has been a key strategy in developing isatin-based compounds with activity against a variety of viruses, including human immunodeficiency virus (HIV), severe acute respiratory syndrome coronavirus (SARS-CoV), and hepatitis C virus (HCV).

Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), representing the concentration of the compound that inhibits viral replication by 50%.

| Compound/Derivative | N-Substitution | Virus | EC50/IC50 (µM or µg/mL) | Reference |

| Isatin-oxadiazole hybrid (III) | Varies | SARS-CoV-2 | 13.84 µM | [14] |

| Isatin-oxadiazole hybrid (IV) | Varies | SARS-CoV-2 | 4.63 µM | [14] |

| N-substituted isatin (Ia) | Varies | SARS-CoV-2 Mpro | 45 nM | [14] |

| N-substituted isatin (Ib) | Varies | SARS-CoV-2 Mpro | 47 nM | [14] |

| N-substituted isatin (Ic) | Varies | SARS-CoV-2 Mpro | 53 nM | [14] |

| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H) | Varies | HCV | 17 µg/mL (EC50) | |

| Bromo derivative (SPIII-Br) | Varies | HCV | 19 µg/mL (EC50) | |

| 5-fluoro derivative | Varies | HCV | 6 µg/mL | |

| Norfloxacin-isatin Mannich base (1a) | Varies | HIV-1 | 11.3 µg/mL (EC50) | [6] |

| Norfloxacin-isatin Mannich base (1b) | Varies | HIV-1 | 13.9 µg/mL (EC50) | [6] |

| Aminopyrimidinimino isatin (9l) | Varies | HIV-1 | 12.1 - 62.1 µg/mL (EC50) | [6] |

| Isatin β-thiosemicarbazone (10c, f, i) | Varies | HIV-1 | 2.62–3.40 µM (EC50) | [6] |

| Schiff' base (11a) | Varies | HIV-1 | 8 µg/mL (EC50) | [6] |

| Schiff' base (11e) | Varies | HIV-2 | 41.5 µg/mL (EC50) | [6] |

| N-substituted isatin (4o) | Benzothiophenemethyl | SARS-CoV 3CLpro | 0.95 µM (IC50) | [15] |

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. N-substituted isatin derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of N-substituted isatin derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage inhibition of edema is measured.

| Compound/Derivative | N-Substitution | Animal Model | Dose | % Inhibition of Edema | Reference |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIIc) | 5-Cl | Rat | 100 mg/kg | 65% | [16] |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIId) | 5-Br | Rat | 100 mg/kg | 63% | [16] |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIIi) | 7-Cl | Rat | 100 mg/kg | 62% | [16] |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (VIIj) | 7-Br | Rat | 100 mg/kg | 60% | [16] |

| 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]aceto hydrazide (VIIIc) | 5-CH3 | Rat | - | 68.56% | [15] |

| 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]aceto hydrazide (VIIId) | 7-CH3 | Rat | - | 61.41% | [15] |

| Isatin-carbamate derivative (3a) | Varies | Rat | - | Highest activity in series | [17] |

| N1-alkylated isatin (10) | Alkyl | Mouse (LPS-activated microglia) | 25 µM | Reduces NO release 2.6-fold | [18] |

| Chlorinated isatin (20) | Chloro | Mouse (LPS-activated microglia) | 25 µM | Reduces NO release 3-fold (up to 68%) | [18] |

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of N-substituted isatin derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-substituted isatin derivatives can interfere with this pathway at multiple points, including the inhibition of IKK, which prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of N-Substituted Isatin Derivatives

A common method for the synthesis of N-substituted isatins involves the N-alkylation or N-arylation of the isatin core.

-

Synthesis of N-Benzyl Isatin:

-

To a solution of isatin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3) (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the corresponding benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80°C) for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][20]

-

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-substituted isatin derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7][18]

-

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Protocol:

-

Prepare a series of twofold dilutions of the N-substituted isatin derivatives in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][19][21]

-

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

-

Protocol:

-

Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Prepare serial dilutions of the N-substituted isatin derivative.

-

Pre-incubate the virus with the different concentrations of the compound.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates until plaques (zones of cell death) are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 or IC50 is determined.[15][22][23]

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Protocol:

-

Administer the N-substituted isatin derivative or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats, typically orally or intraperitoneally. A control group receives the vehicle.

-

After a set period (e.g., 30-60 minutes), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

The increase in paw volume (edema) is calculated for each time point.

-

The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.[4][6][24][25]

-

Conclusion

N-substituted isatin derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the ease of modification at the N-1 position provide a powerful platform for the development of novel therapeutic agents. The data and methodologies presented in this guide highlight the significant potential of N-substituted isatins in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic promise of these compounds into clinical applications. This in-depth technical guide serves as a foundational resource to aid researchers and drug development professionals in their efforts to harness the full potential of the isatin scaffold.

References

- 1. Isatin synthesis [organic-chemistry.org]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. inotiv.com [inotiv.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. scispace.com [scispace.com]

- 10. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Caspase 3/7 Activity [protocols.io]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. sysrevpharm.org [sysrevpharm.org]

- 21. protocols.io [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

Navigating the Structural Landscape of N-Isopropylisatin: A Technical Guide

An In-depth Exploration of the Synthesis and Crystallographic Analysis of 1-Isopropyl-1H-indole-2,3-dione for Researchers and Drug Development Professionals.

Introduction

This compound, also known as N-isopropylisatin, belongs to the isatin family of compounds, which are recognized as "privileged" structural motifs in medicinal chemistry.[1] Isatin and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive scaffolds for drug discovery and development.[2][3][4] The substitution at the N1 position of the isatin core can significantly influence the molecule's physicochemical properties and biological activity.[2]

Synthesis of this compound

The primary synthetic route to this compound is through the N-alkylation of isatin. This reaction typically involves the deprotonation of the acidic N-H proton of the isatin core by a suitable base, followed by nucleophilic attack on an isopropyl halide.

A general workflow for the synthesis is depicted below:

Experimental Protocols

Microwave-Assisted N-Alkylation of Isatin [5]

This method offers a rapid and efficient synthesis of N-alkylated isatins.

-

Materials:

-

Isatin (1 mmol)

-

2-Bromopropane (1.1 mmol)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol)

-

N,N-Dimethylformamide (DMF) (a few drops to form a slurry)

-

-

Procedure:

-

In a microwave-safe vessel, combine isatin, 2-bromopropane, and potassium carbonate.

-

Add a few drops of DMF to create a slurry.

-

Expose the mixture to microwave irradiation (e.g., 300 W) for a short duration (typically a few minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction vessel to room temperature.

-

Add ice-water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Conventional N-Alkylation of Isatin [6][7]

-

Materials:

-

Isatin (3.00 mmol)

-

Calcium Hydride (CaH₂) (10 mmol) or Potassium Carbonate (K₂CO₃) (13 mmol)

-

2-Bromopropane (or other isopropyl halide)

-

N,N-Dimethylformamide (DMF) (5-10 mL)

-

-

Procedure:

-

To a round-bottom flask, add isatin and the base (CaH₂ or K₂CO₃) in DMF.

-

Stir the mixture. With CaH₂, gentle warming (40-50°C) can be applied until hydrogen evolution ceases.[6] With K₂CO₃, stirring at room temperature for about 45 minutes is recommended.[7]

-

Add the isopropyl halide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle warming, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization or column chromatography.

-

Physicochemical and Spectroscopic Data

The expected physicochemical and spectroscopic data for this compound are based on the known data for isatin and its N-alkylated derivatives.

| Property | Isatin (Parent Compound) | N-Methylisatin (for comparison) | This compound (Expected) |

| Molecular Formula | C₈H₅NO₂ | C₉H₇NO₂ | C₁₁H₁₁NO₂ |

| Molecular Weight | 147.13 g/mol | 161.16 g/mol | 189.21 g/mol |

| Appearance | Orange-red solid | Orange solid | Expected to be a colored solid |

| Melting Point | 200-204 °C | 131-134 °C | 76-77 °C[6] |

| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, NH), 6.9-7.7 (m, 4H, Ar-H) | ~3.3 (s, 3H, N-CH₃), 7.0-7.7 (m, 4H, Ar-H) | Expected: ~4.5-5.0 (septet, 1H, N-CH), ~1.5 (d, 6H, CH(CH₃)₂), 7.0-7.8 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~184 (C=O), ~159 (C=O), 112-150 (Ar-C) | ~183 (C=O), ~158 (C=O), ~25 (N-CH₃), 110-150 (Ar-C) | Expected: ~183 (C=O), ~157 (C=O), ~45 (N-CH), ~20 (CH(CH₃)₂), 110-150 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1740 (C=O), ~1690 (C=O) | ~1735 (C=O), ~1610 (C=O) | Expected: No N-H stretch, ~1730-1740 (C=O), ~1600-1620 (C=O) |

Crystal Structure Analysis of N-Alkylated Isatin Derivatives

In the absence of experimental data for this compound, the crystallographic features of related N-substituted isatin derivatives can provide valuable insights. Isatin derivatives often crystallize in common space groups, and the molecular packing is influenced by intermolecular interactions.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Isatin-s-triazine hydrazone derivative 6c | Triclinic | P-1 | 10.3368(6) | 11.9804(8) | 12.7250(5) | 100.904 | 107.959(4) | 109.638(6) | [8] |

Note: The provided data is for a more complex derivative, but it illustrates the type of crystallographic information that would be obtained for N-isopropylisatin. The planarity of the isatin core is a key feature, and the orientation of the N-isopropyl group will be a defining characteristic of its crystal structure.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard crystallographic workflow.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the purified compound, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Biological Significance and Drug Development

Isatin derivatives are of significant interest to drug development professionals due to their diverse pharmacological activities. N-alkylation can modulate these activities. For instance, N-substituted isatins have been reported to possess cytotoxic, antiviral, and caspase inhibitory properties.[5] The nature and size of the alkyl group at the N1 position can influence the compound's interaction with biological targets. The determination of the precise three-dimensional structure of N-isopropylisatin through X-ray crystallography would provide crucial information for structure-activity relationship (SAR) studies and in silico drug design, aiding in the development of more potent and selective therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound and a predictive framework for its structural analysis. While the definitive crystal structure awaits experimental determination, the methodologies and comparative data presented herein offer a solid foundation for researchers and drug development professionals. The synthesis is achievable through well-established N-alkylation protocols, and the expected structural features can be inferred from related compounds. The elucidation of the precise solid-state structure of N-isopropylisatin will be a valuable contribution to the field, enabling a deeper understanding of its properties and facilitating its potential application in medicinal chemistry.

References

- 1. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

Solubility Profile of 1-Isopropyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Isopropyl-1H-indole-2,3-dione. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data for the parent compound, 1H-indole-2,3-dione (isatin), as a predictive reference. It is crucial to note that the N-isopropyl group will influence the solubility profile, and the data presented for isatin should be considered a baseline for experimental design. This guide also details established experimental protocols for determining solubility and explores potential biological signaling pathways where the solubility of N-substituted isatins is of pharmacological relevance.

Solubility Data

Table 1: Solubility of Isatin (1H-indole-2,3-dione) in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Acetic Acid | Not Specified | Soluble |

| Ethyl Acetate | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble |

| Benzene | Not Specified | Insoluble |

| Toluene | Not Specified | Insoluble |

| Water | Not Specified | Insoluble |

Source: Qualitative data compiled from various chemical supplier safety data sheets and related literature. It is strongly recommended to experimentally determine the precise solubility of this compound for any research application.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for various applications in drug development, including formulation, pharmacology, and toxicology studies. The following are detailed methodologies for two common and reliable experimental techniques for quantifying the solubility of an organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After the equilibration period, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

The collected supernatant is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the compound).

-

The container with the dried solute is then re-weighed.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility is then calculated and expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive and often faster alternative to the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

A calibration curve is constructed by plotting absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Section 2.1, Step 1).

-

-

Sample Analysis:

-

A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted sample is determined from the calibration curve using its measured absorbance.

-

The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

-

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, the broader class of isatin derivatives has been the subject of significant research in drug discovery. These studies provide insights into the potential biological targets and pathways that may be modulated by N-substituted isatins.

Caspase Inhibition and Apoptosis:

A prominent area of investigation for isatin derivatives is their role as inhibitors of caspases, a family of cysteine proteases that are key executioners of apoptosis (programmed cell death).[1][2][3] Inhibition of specific caspases can be a therapeutic strategy in diseases characterized by excessive apoptosis. N-substituted isatins have been shown to interact with the active site of caspases, such as caspase-3 and caspase-7, thereby blocking their proteolytic activity and inhibiting the apoptotic cascade.[1][3] The N-isopropyl group of this compound could influence the binding affinity and selectivity for different caspase enzymes.

Caption: Inhibition of executioner caspases by isatin derivatives.

Antiviral Activity:

Various N-substituted isatin derivatives have demonstrated promising antiviral activities against a range of viruses, including HIV and SARS-CoV.[4][5] The mechanisms of action can be diverse, potentially involving the inhibition of viral enzymes essential for replication or interference with viral entry into host cells. The specific substitutions on the isatin scaffold, including at the N1 position, play a critical role in determining the antiviral spectrum and potency.[5]

It is imperative for researchers to experimentally validate these potential biological activities for this compound, as small structural modifications can lead to significant changes in pharmacological properties. The solubility of the compound in relevant biological media will be a critical factor in the design and interpretation of such studies.

References

- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Enigma: A Technical Guide to the Discovery and Natural Sources of Isatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry, boasts a rich history of discovery and a surprisingly diverse natural distribution. First identified as a synthetic product from the oxidation of indigo, it has since been isolated from a remarkable array of natural sources, spanning the plant, animal, and microbial kingdoms. This technical guide provides an in-depth exploration of the discovery of isatin and its derivatives, alongside a comprehensive survey of its natural origins. Detailed experimental protocols for its isolation and characterization are presented, and key biological signaling pathways influenced by isatin are visually elucidated. Quantitative data on isatin and its precursors from various natural sources are compiled for comparative analysis, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of Isatin: From Indigo to Endogenous Modulator

The story of isatin begins not in nature, but in the laboratory. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this vibrant orange-red crystalline compound as a product of the oxidation of indigo dye using nitric and chromic acids.[1] For many years, isatin was primarily considered a synthetic curiosity. However, its subsequent discovery in various biological systems has unveiled its role as an endogenous modulator with a wide range of biological activities.[2]

Natural Sources of Isatin and Its Derivatives

Isatin and its substituted derivatives have been identified in a diverse range of natural sources, highlighting its widespread occurrence and potential ecological and physiological significance.

Plants

Isatin is found in several plant species, often as part of a larger family of indole alkaloids. Notable examples include:

-

Isatis genus: Plants of the Isatis genus, such as woad (Isatis tinctoria), are well-known sources of isatin and its precursors.[1] These plants have a long history of use in traditional medicine and as a source of indigo dye.[3]

-

Couroupita guianensis (Cannonball Tree): The flowers of the Cannonball Tree are a confirmed source of isatin.[4][5]

-

Melochia tomentosa: This Caribbean plant contains methoxy phenylpentyl isatins, a class of alkaloids known as the melosatins.[4][6]

-

Calanthe discolor: This orchid species has also been identified as a natural source of isatin.[4]

Animals

Isatin has been detected in various animal tissues and secretions:

-

Mammals: Isatin is an endogenous compound in humans and other mammals, where it is considered a metabolic derivative of adrenaline.[1] It is found in tissues and body fluids and is believed to play a role in neurological processes.[7]

-

Amphibians: The parotid gland secretions of Bufo frogs are known to contain isatin.[8]

-

Marine Mollusks: Various marine mollusks have been found to contain isatin and its derivatives, such as brominated isatins.[9] These compounds are often associated with the production of Tyrian purple dye.[4]

Microorganisms

The microbial world is another rich source of isatin and its derivatives:

-

Fungi: The fungus Chaetomium globosum produces 5-(3′-methylbut-2′-yl)isatin.[4][6]

-

Bacteria (Actinomycetes): The bacterium Streptomyces albus is known to produce 6-(3′-methylbuten-2′-yl)isatin.[4][6]

Quantitative Analysis of Isatin and its Precursors in Natural Sources

The concentration of isatin and its precursors can vary significantly depending on the source, environmental conditions, and extraction methods. The following table summarizes available quantitative data.

| Natural Source | Compound | Concentration/Yield | Reference(s) |

| Couroupita guianensis (Flowers) | Isatin | 3 mg from 250 g dry powder | [5] |

| Isatis tinctoria (Leaves) | Isatan A (precursor) | Up to 7.6% of dry weight | |

| Isatis indigotica (Leaves) | Isatan A (precursor) | Up to 21.8% of dry weight | |

| Pig Plasma | Isatin | 458 nM ± 91 nM | [8] |

| Dicathais orbita (Marine Mollusc) | 6-Bromoisatin | Limit of Quantification: 0.01 mg/mL | [3] |

Experimental Protocols for Isolation and Identification

The isolation and purification of isatin from natural sources require specific extraction and chromatographic techniques tailored to the source material.

Extraction and Purification of Isatin from Couroupita guianensis (Cannonball Tree) Flowers

This protocol is adapted from the methodology described by V. R. Mohan et al.[5]

1. Extraction:

- Air-dry and powder 250 g of Couroupita guianensis floral parts.

- Extract the powdered material with chloroform (CHCl₃) using a Soxhlet extractor.

- Concentrate the resulting extract using a rotary vacuum evaporator.

2. Preliminary Purification:

- Dissolve the residue in dichloromethane (CH₂Cl₂).

- Pass the solution through a silica gel column to remove coloring material.

- Concentrate the eluate.

3. Column Chromatography:

- Subject the concentrated solution to column chromatography on a silica gel column (60-120 mesh).

- Elute the column with CH₂Cl₂ containing increasing amounts of methanol.

- Monitor the fractions by thin-layer chromatography (TLC).

4. Identification and Characterization:

- Combine the fractions containing the purified compound.

- Determine the melting point.

- Analyze the compound using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identity as isatin (1H-indole-2,3-dione).

Isolation of 6-(3′-methylbuten-2′-yl)isatin from Streptomyces albus

This protocol is based on the work of U. Gräfe et al. who first isolated this isatin derivative.

1. Fermentation:

- Cultivate Streptomyces albus in a suitable liquid medium (e.g., glucose, soybean meal, NaCl, CaCO₃) for an appropriate duration to allow for secondary metabolite production.

2. Extraction:

- Separate the mycelium from the culture broth by centrifugation or filtration.

- Extract the culture filtrate with an organic solvent such as ethyl acetate or butyl acetate.

- Concentrate the organic extract under reduced pressure.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.

- Elute with a solvent system such as a gradient of n-hexane and ethyl acetate or chloroform and methanol.

- Collect fractions and monitor by TLC for the presence of the target compound.

- Combine fractions containing the purified compound and recrystallize from a suitable solvent (e.g., methanol) to obtain pure crystals.

4. Structure Elucidation:

- Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure as 6-(3′-methylbuten-2′-yl)isatin.

General Protocol for Extraction of Bioactive Compounds from Marine Mollusks

This is a generalized protocol that can be adapted for the extraction of isatin and its derivatives from marine mollusks.

1. Sample Preparation:

- Collect fresh marine mollusk tissue (e.g., hypobranchial glands).

- Homogenize the tissue in a suitable solvent. The choice of solvent is critical and can range from polar (e.g., methanol, ethanol) to non-polar (e.g., chloroform, dichloromethane) depending on the target compounds.

2. Extraction:

- Perform solvent extraction, which may involve maceration, sonication, or Soxhlet extraction.

- Separate the extract from the solid residue by filtration or centrifugation.

- If necessary, perform a liquid-liquid partition to separate compounds based on their polarity.

3. Purification:

- Subject the crude extract to various chromatographic techniques, such as:

- Column chromatography (silica gel, Sephadex).

- High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol.

4. Analysis and Identification:

- Analyze the purified fractions using analytical techniques like:

- Liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.

- Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Signaling Pathways and Biological Activities

Isatin and its derivatives exhibit a broad spectrum of biological activities, influencing several key signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Isatin is a known endogenous inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[10][11] By inhibiting MAO, particularly MAO-B, isatin can increase the levels of these neurotransmitters in the brain, which has implications for neurological conditions such as Parkinson's disease and depression.[7][10]

Caspase-Mediated Apoptosis

In the context of cancer, isatin and its derivatives have been shown to induce apoptosis (programmed cell death) through the activation of the caspase cascade.[1] Isatin can interact with the active site of caspases, particularly caspase-3, leading to a series of downstream events that culminate in cell death.[12] This makes isatin a promising scaffold for the development of novel anticancer agents.[9]

General Workflow for Natural Product Isolation

The process of isolating and identifying a natural product like isatin follows a systematic workflow, from the initial collection of the source material to the final structural elucidation.

Conclusion

Isatin, once a simple derivative of indigo, has emerged as a fascinating and biologically significant molecule found across the kingdoms of life. Its presence in plants, animals, and microorganisms underscores its diverse roles in nature. For researchers and drug development professionals, isatin and its naturally occurring derivatives represent a valuable library of compounds with proven biological activities, particularly in the realms of neuropharmacology and oncology. The methodologies for its isolation and the understanding of its mechanisms of action, as detailed in this guide, provide a solid foundation for future research and the development of novel therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Extraction and Quantification of Bioactive Tyrian Purple Precursors: A Comparative and Validation Study from the Hypobranchial Gland of a Muricid Dicathais orbita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Isopropyl-5-methyl-1H-indole-2,3-dione.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the synthetic organic compound, 1-Isopropyl-5-methyl-1H-indole-2,3-dione. The information is curated for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Chemical and Physical Properties

1-Isopropyl-5-methyl-1H-indole-2,3-dione, a derivative of the indole heterocyclic system, possesses a unique combination of functional groups that make it a compound of interest for further investigation. Its core structure consists of an indole ring system substituted with an isopropyl group at the nitrogen atom (position 1), a methyl group at position 5, and two carbonyl groups at positions 2 and 3, forming an isatin-like moiety.

General Information

| Property | Value | Source |

| IUPAC Name | 5-methyl-1-propan-2-ylindole-2,3-dione | PubChem[1] |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[1] |

| CAS Number | 620931-09-1 | PubChem[1] |

| Synonyms | 1-isopropyl-5-methylindoline-2,3-dione, 5-methyl-1-(1-methylethyl)-1H-indole-2,3-dione | PubChem[1] |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 203.094628657 Da | PubChem[1] |

| XLogP3 (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 37.4 Ų | PubChem[1] |

Spectral Data

Detailed spectral analysis is crucial for the unequivocal identification and characterization of a chemical compound. While a complete set of experimental spectra for 1-Isopropyl-5-methyl-1H-indole-2,3-dione is not available in the public domain, some mass spectrometry data has been reported.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data provides valuable information about the mass-to-charge ratio of the molecule and its fragments.

Predicted Collision Cross Section (CCS) values (Ų) per adduct: [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.10192 | 142.6 |

| [M+Na]⁺ | 226.08386 | 153.0 |

| [M-H]⁻ | 202.08736 | 146.7 |

| [M+NH₄]⁺ | 221.12846 | 164.1 |

| [M+K]⁺ | 242.05780 | 150.2 |

| [M+H-H₂O]⁺ | 186.09190 | 137.1 |

| [M+HCOO]⁻ | 248.09284 | 163.9 |

| [M+CH₃COO]⁻ | 262.10849 | 188.6 |

| [M+Na-2H]⁻ | 224.06931 | 145.1 |

| [M]⁺ | 203.09409 | 144.6 |

| [M]⁻ | 203.09519 | 144.6 |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of 1-Isopropyl-5-methyl-1H-indole-2,3-dione is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of 5-substituted indole-2,3-diones (isatins) is the Sandmeyer isatin synthesis. This can be adapted for the synthesis of the target molecule. The proposed synthetic pathway would involve two main steps: the formation of an isonitrosoacetanilide intermediate followed by cyclization.

A logical workflow for a potential synthesis is outlined below.

References

CAS number and identifiers for 1-Isopropyl-1H-indole-2,3-dione.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available technical data for 1-Isopropyl-1H-indole-2,3-dione, a molecule of interest in medicinal chemistry and drug development.

Chemical Identifiers and Properties

This compound, also known as 1-isopropylisatin, is a derivative of isatin, a privileged scaffold in the development of novel therapeutic agents. The core chemical identifiers and physical properties are summarized below.

| Identifier/Property | Value |

| CAS Number | 10487-31-7[1] |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [1] |

| IUPAC Name | 1-(propan-2-yl)indole-2,3-dione |

| Melting Point | 74-76.5 °C[1] |

| Boiling Point | 311.3 ± 25.0 °C (Predicted)[1] |

Synthesis and Characterization

The synthesis of N-alkylated isatins, such as this compound, is typically achieved through the alkylation of the isatin nitrogen.

General Synthesis Workflow

The logical workflow for the synthesis of N-alkylated isatins can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General N-Alkylation of Isatin

Materials:

-

Isatin

-

Isopropyl halide (e.g., 2-bromopropane or 2-iodopropane)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of isatin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

-

Add the isopropyl halide (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the provided search results, the following table outlines the expected characteristic signals based on the analysis of related isatin derivatives.

| Spectroscopic Technique | Expected Data |